1-methoxybutane-2-thiol
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Overview
Description
1-Methoxybutane-2-thiol is an organic compound with the molecular formula C₅H₁₂OS. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxybutane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 1-methoxybutane with a sulfur nucleophile such as sodium hydrosulfide (NaSH). The reaction proceeds via an S_N2 mechanism, where the sulfur nucleophile attacks the carbon atom bonded to the leaving group (usually a halide), resulting in the formation of the thiol.
Industrial Production Methods: In industrial settings, thiols are often produced using thiourea as the nucleophile. Thiourea reacts with alkyl halides to form alkyl isothiourea salts, which are then hydrolyzed to yield the desired thiol. This method is advantageous because it minimizes the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxybutane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids. For example, oxidation with mild oxidizing agents like molecular bromine (Br₂) or iodine (I₂) in the presence of a base can convert the thiol to a disulfide.
Reduction: Disulfides formed from thiols can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Molecular bromine (Br₂), iodine (I₂), hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Zinc (Zn), hydrochloric acid (HCl).
Substitution: Sodium hydrosulfide (NaSH), thiourea.
Major Products Formed:
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Thiols.
Scientific Research Applications
1-Methoxybutane-2-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-S bonds.
Biology: Thiols play a crucial role in biological systems as antioxidants and in redox signaling.
Medicine: Thiols are involved in the detoxification processes and are used in the development of pharmaceuticals.
Industry: Thiols are used in the production of polymers, as well as in the formulation of certain types of adhesives and sealants.
Mechanism of Action
The mechanism of action of 1-methoxybutane-2-thiol involves its ability to act as a nucleophile due to the presence of the sulfur atom. The sulfur atom can donate a pair of electrons to form bonds with electrophilic centers in other molecules. This nucleophilic behavior is essential in various chemical reactions, including substitution and addition reactions. In biological systems, thiols can undergo redox reactions, playing a role in maintaining cellular redox balance and protecting against oxidative stress.
Comparison with Similar Compounds
1-Butanethiol: Similar structure but lacks the methoxy group.
2-Methoxyethanethiol: Contains a methoxy group but has a different carbon chain length.
Ethanethiol: A simpler thiol with a shorter carbon chain.
Uniqueness: 1-Methoxybutane-2-thiol is unique due to the presence of both a methoxy group and a thiol group in its structure. This combination allows it to participate in a wider range of chemical reactions compared to simpler thiols. The methoxy group can influence the reactivity and solubility of the compound, making it useful in specific applications where other thiols may not be as effective.
Properties
CAS No. |
1343133-82-3 |
---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.2 |
Purity |
95 |
Origin of Product |
United States |
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